molecular formula C12H15BrOS B12639557 S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate CAS No. 921928-85-0

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate

Cat. No.: B12639557
CAS No.: 921928-85-0
M. Wt: 287.22 g/mol
InChI Key: VTLADFXDTCGBSL-UHFFFAOYSA-N
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Description

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate: is an organic compound with the molecular formula C12H15BrOS It is a thioester derivative, characterized by the presence of a phenylethyl group attached to a 2-bromo-2-methylpropanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with 2-phenylethanethiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity underlies its potential use as an enzyme inhibitor or a chemical probe in biological studies .

Biological Activity

S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanism of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

  • Molecular Formula : C12H15BrOS
  • Molecular Weight : 287.21 g/mol

The compound features a bromo group, which enhances its reactivity, particularly in nucleophilic substitution reactions. The presence of the phenethyl group suggests potential interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to altered transcriptional profiles, potentially affecting cell proliferation and apoptosis .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Antitumor Activity : this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of HDAC activity.
  • Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of breast cancer cells in vitro, with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research conducted by a team at a leading pharmaceutical institute found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibiotic agent .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
AntitumorInduces apoptosisJournal of Medicinal Chemistry
AntimicrobialInhibits bacterial growthPharmaceutical Institute Study

Properties

CAS No.

921928-85-0

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

S-(2-phenylethyl) 2-bromo-2-methylpropanethioate

InChI

InChI=1S/C12H15BrOS/c1-12(2,13)11(14)15-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

VTLADFXDTCGBSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)SCCC1=CC=CC=C1)Br

Origin of Product

United States

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